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Compound of Interest

2-Chloroisonicotinaldehyde
Compound Name:
hydrate

Cat. No. 8597273

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2-
Chloroisonicotinaldehyde Hydrate (CAS No: 1228957-10-5), a key building block in
medicinal chemistry and drug development. This document compiles available spectroscopic
information for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS), offering a comprehensive resource for the characterization of this
compound.

Chemical Structure and Properties

IUPAC Name: 2-chloropyridine-4-carbaldehyde;hydrate Synonyms: 2-Chloro-4-
pyridinecarboxaldehyde Hydrate Molecular Formula: CeHsCINO2 Molecular Weight: 159.57
g/mol

Spectral Data

While comprehensive, publicly available spectral data for 2-Chloroisonicotinaldehyde
Hydrate is limited, the following tables summarize expected and reported values based on the
analysis of the anhydrous form and related structures.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b597273?utm_src=pdf-interest
https://www.benchchem.com/product/b597273?utm_src=pdf-body
https://www.benchchem.com/product/b597273?utm_src=pdf-body
https://www.benchchem.com/product/b597273?utm_src=pdf-body
https://www.benchchem.com/product/b597273?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-
Chloroisonicotinaldehyde Hydrate, both *H and 13C NMR are critical for confirming the
substitution pattern of the pyridine ring and the presence of the hydrated aldehyde functionality.

Table 1: Predicted *H NMR Spectral Data for 2-Chloroisonicotinaldehyde Hydrate

Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~8.60 d 1H H-6

~7.80 S 1H H-3

~7.70 d 1H H-5

~6.00 s (broad) 2H -CH(OH)2
~5.50 s (broad) 1H -CH(OH)2

Note: Predicted chemical shifts are based on analogous structures and may vary depending on
solvent and concentration. The hydrate form's hydroxyl protons may exchange with residual
water in the solvent, leading to a broad, potentially unobserved signal.

Table 2: Predicted 13C NMR Spectral Data for 2-Chloroisonicotinaldehyde Hydrate

Chemical Shift (8) ppm Assighment
~152.0 C-2

~150.0 C-6

~145.0 C-4

~122.0 C-5

~120.0 C-3

~90.0 -CH(OH)2
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Note: The chemical shift of the hydrated aldehyde carbon is significantly upfield compared to
the anhydrous aldehyde (~190 ppm) due to the change in hybridization and electronic
environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 2-Chloroisonicotinaldehyde Hydrate is expected to show characteristic
absorptions for the pyridine ring, the C-Cl bond, and the gem-diol of the hydrated aldehyde.

Table 3: Expected IR Absorption Bands for 2-Chloroisonicotinaldehyde Hydrate

Wavenumber (cm~12) Intensity Assignment

3500-3200 Strong, Broad O-H stretch (gem-diol)
3100-3000 Medium Aromatic C-H stretch
1600-1550 Medium-Strong C=C and C=N ring stretching
1470-1400 Medium-Strong C=C and C=N ring stretching
1200-1000 Medium-Strong C-O stretch (gem-diol)
850-750 Strong C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
molecule. For 2-Chloroisonicotinaldehyde Hydrate, the molecular ion peak corresponding to
the anhydrous form is typically observed, as the hydrate readily loses water in the mass
spectrometer.

Table 4: Expected Mass Spectrometry Data for 2-Chloroisonicotinaldehyde
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miz Interpretation

[M]+ (anhydrous form), isotopic pattern for one

141/143 .
chlorine atom
113/115 [M-COJ+
78 [Pyridine ring fragment]+

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.
Instrument parameters should be optimized for the specific sample and available equipment.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloroisonicotinaldehyde
Hydrate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCls, or D20). The
choice of solvent is critical, as protic solvents may lead to the exchange of the hydroxyl
protons.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:
o Acquire a proton-decoupled 3C NMR spectrum.

o A larger number of scans will be required compared to 'H NMR due to the lower natural
abundance of 13C.

o Use a standard broadband proton decoupling sequence.
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Infrared (IR) Spectroscopy

e Sample Preparation:
o Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

o Solid State (KBr pellet): Grind a small amount of the sample with dry KBr powder and
press into a thin pellet.

o Data Acquisition:
o Record the spectrum over the range of 4000-400 cm™1,

o Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and
subtract it from the sample spectrum.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

o Data Acquisition (Electron lonization - EI):

o Introduce the sample into the mass spectrometer, typically via a direct insertion probe or
after separation by gas chromatography (GC).

o Use a standard electron energy of 70 eV.
o Scan a mass range appropriate for the expected molecular weight and fragments.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral
data for the characterization of 2-Chloroisonicotinaldehyde Hydrate.
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Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational understanding of the spectral characteristics of 2-
Chloroisonicotinaldehyde Hydrate. For definitive structural confirmation, it is recommended
to acquire and interpret the full set of spectroscopic data on a purified sample.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroisonicotinaldehyde
Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b597273#spectral-data-for-2-
chloroisonicotinaldehyde-hydrate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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